1-Amino-3-fluoro-1H-pyrrole-2-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H6FN3O |
|---|---|
Molecular Weight |
143.12 g/mol |
IUPAC Name |
1-amino-3-fluoropyrrole-2-carboxamide |
InChI |
InChI=1S/C5H6FN3O/c6-3-1-2-9(8)4(3)5(7)10/h1-2H,8H2,(H2,7,10) |
InChI Key |
NQLYPRJHMOWUJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=C1F)C(=O)N)N |
Origin of Product |
United States |
Synthetic Methodologies for 1 Amino 3 Fluoro 1h Pyrrole 2 Carboxamide and Its Analogues
Strategies for Pyrrole (B145914) Ring Fluorination
The direct introduction of a fluorine atom onto a pyrrole ring is a common strategy for the synthesis of fluorinated pyrroles. This can be achieved through either electrophilic or nucleophilic fluorination methods.
Direct Fluorination Approaches
Direct fluorination involves the reaction of a pyrrole substrate with a fluorine source to introduce a fluorine atom at a specific position on the pyrrole ring.
Electrophilic fluorination is a widely used method for the synthesis of fluoropyrroles. This technique employs reagents that deliver an electrophilic fluorine species ("F+") to the electron-rich pyrrole ring. Common electrophilic fluorinating agents include Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-Fluorobenzenesulfonimide (NFSI).
The regioselectivity of electrophilic fluorination on the pyrrole ring is influenced by the directing effects of the substituents present on the ring. For instance, the fluorination of pyrrole derivatives with electron-withdrawing groups using xenon difluoride has been shown to occur at the α-position.
A study on the fluorination of various pyrrole substrates using Selectfluor™ revealed that while some novel fluorinated pyrroles could be synthesized in reasonable quantities, many pyrrole substrates were prone to oxidative polymerization, which limited the scope of this method. The reaction conditions, including the solvent and temperature, play a crucial role in the outcome of the reaction. For example, new fluorinated 3,6-dihydropyridines were obtained by the electrophilic fluorination of 1,2-dihydropyridines with Selectfluor®, and these could be converted to the corresponding pyridines.
| Substrate | Reagent | Conditions | Product | Yield |
| 1,2-dihydropyridines | Selectfluor® | Acetonitrile, 0 °C | 3-fluoro-3,6-dihydropyridines | Not specified |
| Pyrrole derivatives | Selectfluor™ | Various | Fluoropyrrole derivatives | Reasonable quantities |
The yields for the synthesis of 3-fluoro-3,6-dihydropyridines were not explicitly provided in the search results.
Nucleophilic fluorination of pyrroles is less common than electrophilic fluorination but provides a complementary approach. This method typically involves the displacement of a leaving group, such as a halogen or a nitro group, by a nucleophilic fluoride source. An efficient protocol for the synthesis of highly functionalized 2H-pyrroles involves the dearomative chlorination of 1H-pyrroles, followed by nucleophilic substitution with various amines. A similar strategy could potentially be adapted for nucleophilic fluorination. Subsequent nucleophilic substitution of a fluorine atom with other nucleophiles allows for further functionalization.
Another potential route for nucleophilic fluorination is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate salt derived from an aminopyrrole. This reaction is a classic method for introducing fluorine into aromatic rings.
Pyrrole Ring Construction via Fluorine-Containing Precursors
An alternative to direct fluorination is the construction of the pyrrole ring from acyclic precursors that already contain the fluorine atom. This approach can offer better control over the position of the fluorine substituent.
Intramolecular nucleophilic cyclization of fluorine-containing precursors is a powerful strategy for the synthesis of fluorinated pyrroles. For example, the synthesis of 3-amino-5-fluoroalkylfurans has been achieved through the intramolecular cyclization of fluorovinamides. A similar strategy could be envisioned for the synthesis of fluorinated aminopyrroles. This method provides a rapid and convenient route to the desired heterocyclic compounds in excellent yields. The reaction is tolerant of various fluorinated groups and a wide range of substituents on the amine.
| Precursor | Conditions | Product | Yield |
| Fluorovinamides | SOCl2, MeOH, 0 °C to rt | 3-amino-5-fluoroalkylfuran hydrochloride salts | Excellent |
Specific yield percentages were not provided in the search results.
Transition-metal catalysis offers versatile and efficient methods for the construction of fluorinated pyrrole rings. Catalysts based on rhodium and palladium have been particularly effective in these transformations.
Rhodium-catalyzed reactions, such as the conversion of dienyl azides, can be used to synthesize a range of 2,5-disubstituted and 2,4,5-trisubstituted pyrroles at room temperature. These reactions provide a mild and efficient pathway for pyrrole formation.
Palladium-catalyzed cyclizations have also been employed in the synthesis of pyrrole derivatives. For instance, a one-pot synthesis of pyrrole-2-carboxylates and -carboxamides has been developed from chalcones and glycine esters or amides, involving an electrocyclic ring closure followed by oxidation. This method tolerates a wide range of functional groups.
| Catalyst | Reactants | Product |
| ZnI2 or Rh2(O2CC3F7)4 | Dienyl azides | 2,5-disubstituted and 2,4,5-trisubstituted pyrroles |
| Copper(II) | Chalcones and glycine esters/amides | Pyrrole-2-carboxylates and -carboxamides |
Other Cycloaddition and Heterocyclization Methods (e.g., [3+2] Cycloaddition, Barton-Zard Reaction)
The construction of the pyrrole ring is a critical step in the synthesis of 1-Amino-3-fluoro-1H-pyrrole-2-carboxamide. Cycloaddition and heterocyclization reactions offer powerful tools for assembling the core pyrrole structure with the desired substitution pattern.
[3+2] Cycloaddition Reactions:
The Van Leusen [3+2] cycloaddition reaction is a prominent method for pyrrole synthesis, involving the reaction of a tosylmethyl isocyanide (TosMIC) with an electron-deficient alkene. mdpi.comnih.gov For the synthesis of a 3-fluoropyrrole derivative, a potential substrate would be a 2-fluoro-α,β-unsaturated ester or nitrile. The reaction proceeds under basic conditions, where the deprotonated TosMIC acts as a three-atom component, reacting with the fluorinated two-atom component. mdpi.com While this method is versatile, the availability and stability of the required fluorinated starting materials are crucial considerations. A traceless directing group strategy in a one-pot regiospecific cycloaddition has been described for the construction of 4-fluoropyrroles, which could potentially be adapted. researchgate.net
Barton-Zard Reaction:
The Barton-Zard reaction provides a convergent route to pyrroles through the condensation of a nitroalkene with an α-isocyanoacetate under basic conditions. allaboutchemistry.netwikipedia.orgsynarchive.com To synthesize a 3-fluoropyrrole precursor, a β-fluoro-β-nitroalkene could be employed as a key starting material. The reaction mechanism involves a Michael addition of the isocyanoacetate to the nitroalkene, followed by cyclization and elimination of the nitro group to form the aromatic pyrrole ring. wikipedia.org This method is known for its efficiency in creating polysubstituted pyrroles. irb.hrmdpi.com
| Reaction | Key Reactants | Product Type | Ref. |
| [3+2] Cycloaddition (Van Leusen) | Tosylmethyl isocyanide (TosMIC) and an electron-deficient alkene | Polysubstituted pyrroles | mdpi.comnih.gov |
| Barton-Zard Reaction | Nitroalkene and an α-isocyanoacetate | Polysubstituted pyrroles | allaboutchemistry.netwikipedia.orgsynarchive.com |
Amidation Reactions for Carboxamide Moiety Formation
The formation of the 2-carboxamide group is a key functionalization step. This is typically achieved through the amidation of a corresponding pyrrole-2-carboxylic acid or its activated derivative. A variety of coupling agents can be employed for this transformation, such as carbodiimides (e.g., EDCI) or phosphonium-based reagents (e.g., HBTU). The choice of coupling agent and reaction conditions is critical to ensure high yields and avoid side reactions, especially with a potentially sensitive fluorinated and N-aminated pyrrole core. google.com
A non-traditional approach for the synthesis of pyrrole carboxamides involves the oxidative amidation of pyrrole carboxaldehydes with formamides or amines, using catalysts like nBu4NI and TBHP as an oxidant. This method provides access to primary, secondary, and tertiary pyrrole carboxamides under mild conditions. nih.gov
Furthermore, direct amidation of carboxylic acids can be achieved using catalysts like TiF4, which has been shown to be effective for a range of aryl carboxylic acids and amines. researchgate.net
Introduction of the 1-Amino Group
The introduction of an amino group at the N-1 position of the pyrrole ring is a crucial and often challenging step. Electrophilic amination is a common strategy to achieve this transformation. Reagents such as monochloramine (NH₂Cl) have been shown to be effective for the N-amination of pyrroles and indoles. scite.ainih.gov The reaction typically proceeds by deprotonation of the pyrrole N-H with a base, followed by quenching with the electrophilic aminating agent. The yields for this reaction can range from moderate to excellent, depending on the substituents on the pyrrole ring. scite.ai
An alternative approach involves the use of O-acyl hydroxylamines or related reagents. The specific conditions, including the choice of base and solvent, would need to be carefully optimized to be compatible with the fluoro and carboxamide functionalities already present on the pyrrole ring.
Convergent and Divergent Synthetic Pathways
The synthesis of this compound and its analogs can be approached through both convergent and divergent strategies.
Convergent Synthesis: A convergent approach would involve the synthesis of key fragments that are then combined in the later stages. For instance, a pre-functionalized 3-fluoropyrrole-2-carboxylate could be synthesized via a cycloaddition reaction. Independently, the 1-amino functionality could be introduced to a separate pyrrole precursor. The final steps would then involve the amidation of the carboxylate and the introduction of the amino group, or vice-versa.
Divergent Synthesis: A divergent strategy would start from a common, highly functionalized pyrrole intermediate. This intermediate could then be subjected to a variety of reactions to generate a library of analogs. For example, a 1-H-3-fluoropyrrole-2-carboxylate could be synthesized and then undergo N-amination. The resulting 1-amino derivative could then be reacted with a diverse range of amines to produce a variety of 2-carboxamides. nih.gov This approach is particularly useful for exploring the structure-activity relationships of related compounds. Catalyst-dependent divergent synthesis of pyrroles from 3-alkynyl imine derivatives has also been reported, offering another potential avenue for creating diverse pyrrole structures. nih.gov
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is paramount to achieving high yields and purity of the target compound. Several modern synthetic techniques can be employed to enhance the efficiency of the synthetic steps.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and improved product purity. researchgate.net For the synthesis of fluorinated pyrroles, microwave-assisted fluorination of 2-acylpyrroles using Selectfluor has been reported to be effective. acs.orgnih.gov This technique could be particularly beneficial for the cycloaddition, amidation, and N-amination steps in the synthesis of this compound, potentially overcoming kinetic barriers and reducing the formation of side products. eurekaselect.comnih.gov
One-Pot Synthetic Procedures
One-pot reactions, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. nih.gov A one-pot synthesis of polysubstituted pyrroles from primary amines, ethyl glyoxalate, and 2-bromoacetophenones has been developed. nih.gov Furthermore, a chemoselective one-pot synthesis of indole–pyrrole hybrids via a formal [3 + 2] cycloaddition has been reported, which could be adapted for the synthesis of the target molecule. nih.gov The development of a one-pot procedure for the synthesis of this compound, possibly combining the pyrrole ring formation and subsequent functionalization steps, would be a highly desirable and efficient strategy. chemistryviews.orgresearchgate.netynu.edu.cn
Challenges and Advancements in Fluorinated Pyrrole Synthesis
The introduction of fluorine into the pyrrole scaffold, a core structure in many biologically active compounds, presents a unique set of synthetic hurdles. The specific electronic properties of the pyrrole ring and the high reactivity of fluorinating agents necessitate carefully controlled conditions. However, significant progress in synthetic methodologies has provided new pathways to overcome these difficulties, enabling the creation of complex molecules like this compound.
Challenges in the Synthesis of Fluorinated Pyrroles
The synthesis of fluorinated pyrroles is complicated by several factors inherent to both the pyrrole ring and the nature of fluorination reactions. The electron-rich nature of the pyrrole system makes it highly susceptible to oxidation, a common side reaction with powerful fluorinating agents.
Oxidative Polymerization: A primary challenge in the direct fluorination of pyrroles is the tendency of the substrate to undergo oxidative polymerization. Fluorinating reagents, particularly electrophilic ones like Selectfluor™, are strong oxidants. Their interaction with electron-rich pyrrole rings can lead to the formation of insoluble polymeric materials rather than the desired fluorinated product. This is especially problematic for pyrrole and N-methyl pyrrole, which often fail to yield fluorinated compounds under these conditions.
Low Yields and Side Reactions: Electrophilic fluorination reactions on pyrrole derivatives are often plagued by low yields. The high reactivity required to form a C-F bond can also lead to a lack of selectivity and the formation of numerous byproducts, complicating the purification process. For instance, reactions utilizing agents like xenon difluoride (XeF₂) have been reported to proceed with low efficiency.
Poor Regioselectivity: Controlling the specific position of fluorination on the pyrrole ring is a significant challenge. The directing effects of existing substituents must be carefully considered, and a lack of precise control can result in a mixture of constitutional isomers, which are often difficult to separate.
Substrate Sensitivity: The success of a fluorination reaction is highly dependent on the electronic nature of the substituents already present on the pyrrole ring. While electron-withdrawing groups can decrease the propensity for polymerization, they can also deactivate the ring, leading to low conversion rates. Conversely, electron-donating groups activate the ring, increasing its susceptibility to oxidation.
Late-Stage Fluorination: Introducing a fluorine atom into a complex molecule during the final steps of a synthetic route is a persistent challenge in medicinal chemistry. Many fluorination methods lack the necessary functional group tolerance, limiting their application in the late-stage modification of advanced intermediates.
| Challenge | Description | Common Reagents/Conditions Implicated | Reference |
|---|---|---|---|
| Oxidative Polymerization | The electron-rich pyrrole ring is easily oxidized by fluorinating agents, leading to the formation of unwanted polymers instead of the target molecule. | Electrophilic fluorinating agents (e.g., Selectfluor™) | |
| Low Yields | Fluorination reactions on pyrrole substrates often result in poor yields of the desired product due to side reactions and substrate degradation. | Electrophilic fluorinating agents (e.g., XeF₂) | |
| Poor Regioselectivity | Difficulty in controlling the exact position of fluorine atom introduction on the pyrrole ring, leading to mixtures of isomers. | Direct fluorination methods | N/A |
| Substrate Sensitivity | The outcome of the fluorination is highly influenced by the existing substituents on the pyrrole, which can either lead to deactivation or over-reactivity. | Various fluorination conditions |
Advancements in Synthetic Methodologies
In response to these challenges, organic chemists have developed innovative strategies and refined existing methods to improve the efficiency, selectivity, and applicability of pyrrole fluorination.
Advanced Fluorinating Agents: The development of modern electrophilic fluorinating reagents, such as Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-Fluorobenzenesulfonimide (NFSI), has been a significant advancement. While still potent, these reagents offer better handling and, under optimized conditions, can provide improved selectivity compared to earlier agents like elemental fluorine.
Synthesis from Fluorinated Precursors: A highly effective strategy to bypass the difficulties of direct fluorination is to construct the pyrrole ring using building blocks that already contain fluorine. This approach ensures the precise placement of the fluorine atom. One such method involves the conjugate addition of pyrrole to β-fluoro-β-nitrostyrenes, followed by a base-induced elimination to yield 2-(2-fluoro-1-arylvinyl)-1H-pyrroles. This two-step sequence provides an alternative to reactions with unstable 1-fluoroacetylenes. Another method synthesizes β-fluoropyrrole derivatives in high yields by reacting α,α-difluoro-γ-iodo-γ-(electron-withdrawing-group)-substituted ketones with ammonium hydroxide.
Microwave-Assisted Fluorination: The application of microwave irradiation has shown promise in improving fluorination reactions. Compared to conventional heating, microwave-assisted synthesis can offer advantages such as accelerated reaction times, increased yields, and a reduction in side product formation.
Electrochemical Fluorination: This technique offers an alternative to chemical fluorination. It can involve the use of ionic liquids, such as alkyl ammonium fluoride salts, which act as stable sources of fluoride ions for incorporation into heterocyclic systems.
Catalyst and Condition Optimization: Research has demonstrated that careful optimization of reaction parameters can significantly enhance outcomes. For example, the conjugate addition of pyrroles to β-fluoro-β-nitrostyrenes has been shown to proceed efficiently at room temperature without a catalyst and under solvent-free conditions, affording quantitative yields of the adducts. Furthermore, transition metal-catalyzed reactions, using metals like palladium or silver, are an emerging frontier for creating C-F bonds in the late-stage fluorination of heterocycles.
| Advancement/Strategy | Description | Example Reagents/Methods | Reference |
|---|---|---|---|
| Synthesis from Fluorinated Building Blocks | Constructing the pyrrole ring from precursors that already contain the fluorine atom, thus avoiding harsh direct fluorination of the sensitive ring. | β-Fluoro-β-nitrostyrenes; α,α-difluoro-γ-iodo ketones | |
| Advanced Electrophilic Reagents | Use of modern, more manageable N-F reagents that allow for fluorination under milder conditions. | Selectfluor™, N-Fluorobenzenesulfonimide (NFSI) | |
| Microwave-Assisted Synthesis | Application of microwave energy to accelerate reactions, often leading to higher yields and fewer side products compared to conventional heating. | Microwave irradiation with Selectfluor™ | |
| Catalyst-Free and Solvent-Free Conditions | Development of highly efficient reactions that proceed without the need for a catalyst or solvent, improving the environmental profile and simplifying purification. | Conjugate addition of pyrrole to β-fluoro-β-nitrostyrenes | |
| Electrochemical Fluorination | Using an electric current to drive the fluorination process, often employing ionic liquids as a fluoride source. | Anodic fluorination in the presence of Et₃N·nHF or Et₄NF·nHF |
Structural Elucidation and Advanced Spectroscopic Characterization of 1 Amino 3 Fluoro 1h Pyrrole 2 Carboxamide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei. For a molecule such as 1-Amino-3-fluoro-1H-pyrrole-2-carboxamide, a multi-nuclear NMR approach would be essential for its complete characterization.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, one would expect to observe distinct signals for the protons on the pyrrole (B145914) ring, the amino group, and the carboxamide group. The chemical shifts, coupling constants (J-couplings) between adjacent protons, and between protons and the fluorine atom, would be critical for confirming the substitution pattern on the pyrrole ring.
Despite extensive searches, specific, experimentally determined ¹H NMR data for this compound is not available in the reviewed literature. A hypothetical ¹H NMR data table is presented below to illustrate the type of information that would be expected.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H4 | - | - | - |
| H5 | - | - | - |
| NH₂ (amino) | - | - | - |
| NH₂ (amide) | - | - | - |
| NH₂ (amide) | - | - | - |
| No experimental data found. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy identifies the different carbon environments within a molecule. For this compound, distinct signals would be anticipated for the four carbon atoms of the pyrrole ring and the carbonyl carbon of the carboxamide group. The carbon-fluorine coupling constants would provide further confirmation of the fluorine atom's position.
Detailed experimental ¹³C NMR data for this specific compound is not present in the available scientific databases. A representative data table is included to show the expected format of such data.
| Carbon | Predicted Chemical Shift (ppm) |
| C2 | - |
| C3 | - |
| C4 | - |
| C5 | - |
| C=O | - |
| No experimental data found. |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)
¹⁹F NMR is a highly sensitive technique for the characterization of fluorine-containing compounds. A ¹⁹F NMR spectrum of this compound would show a signal for the fluorine atom at the 3-position. The chemical shift and coupling to neighboring protons would be definitive in confirming its location.
Specific ¹⁹F NMR data for this compound has not been reported in the surveyed literature.
| Fluorine | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| F3 | - | - | - |
| No experimental data found. |
Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR)
¹⁵N NMR spectroscopy can provide valuable information about the nitrogen atoms in the pyrrole ring, the amino group, and the carboxamide group. However, this technique is less common due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus.
No experimental ¹⁵N NMR data for this compound could be located.
| Nitrogen | Predicted Chemical Shift (ppm) |
| N1 | - |
| N (amino) | - |
| N (amide) | - |
| No experimental data found. |
Two-Dimensional NMR Techniques (e.g., HMBC, HSQC, NOESY)
A search of scientific literature did not yield any 2D NMR data for this compound.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, mass spectrometry would be used to confirm its molecular formula (C₅H₅FN₄O).
While the molecular weight can be calculated, specific experimental mass spectrometry data, including fragmentation patterns, for this compound are not available in the reviewed sources.
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 157.0520 | - |
| [M+Na]⁺ | 179.0340 | - |
| No experimental data found. |
Lack of Publicly Available Spectroscopic Data for this compound Prevents Detailed Structural Analysis
A comprehensive search for scientific literature and spectroscopic data for the chemical compound "this compound" has revealed a significant gap in publicly accessible information. Despite the existence of a registered CAS number (1548344-45-1) for this molecule, detailed experimental and computational data required for a thorough structural elucidation and advanced spectroscopic characterization are not available in published scientific databases.
This absence of data precludes the generation of a detailed article covering High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and X-ray Crystallography for this specific compound as requested. The creation of accurate data tables and a discussion on the integration of such spectroscopic data for a comprehensive structural assignment is therefore not possible at this time.
Further research, including the synthesis and subsequent analytical characterization of this compound, would be required to generate the necessary data to fulfill the detailed structural analysis outlined. Without such primary research, any attempt to provide the requested spectroscopic information would be speculative and would not meet the standards of scientific accuracy.
Theoretical and Computational Chemistry Investigations of 1 Amino 3 Fluoro 1h Pyrrole 2 Carboxamide
Density Functional Theory (DFT) Calculations
No published studies utilizing Density Functional Theory (DFT) to investigate "1-Amino-3-fluoro-1H-pyrrole-2-carboxamide" were identified.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
There are no available data or published predictions of NMR chemical shifts for "this compound" derived from DFT calculations.
Analysis of Electronic Structure and Molecular Orbitals (HOMO-LUMO Analysis)
A specific analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the electronic structure of "this compound" has not been reported in the searched scientific literature.
Molecular Dynamics Simulations
No records of molecular dynamics simulations performed on "this compound" were found.
Quantum Chemical Studies
There are no specific quantum chemical studies focused on "this compound" available in the public domain.
Computational Approaches to Reaction Mechanism Elucidation
No computational studies elucidating the reaction mechanisms involving "this compound" have been published.
Chemical Reactivity and Derivatization Studies of 1 Amino 3 Fluoro 1h Pyrrole 2 Carboxamide
Functionalization at Pyrrole (B145914) Ring Positions
The pyrrole ring in 1-Amino-3-fluoro-1H-pyrrole-2-carboxamide is an electron-rich heterocycle, making it amenable to electrophilic substitution. The existing substituents—a fluorine atom at position 3, a carboxamide at position 2, and an amino group at position 1—dictate the regioselectivity and reactivity of the ring. The fluorine atom is an electron-withdrawing group, which generally deactivates the ring towards electrophilic attack. However, the C4 and C5 positions remain potential sites for functionalization.
Research on related pyrrole structures indicates that electrophilic substitution reactions, such as halogenation or nitration, can be directed to the vacant positions of the pyrrole ring. For instance, the synthesis of 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde involves bromination using N-bromosuccinimide (NBS) as a key step, highlighting the reactivity of the pyrrole ring to halogenating agents. chemicalbook.com
Table 1: Potential Electrophilic Substitution Reactions on the Pyrrole Ring
| Reaction Type | Reagent | Potential Product |
|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | 1-Amino-4-bromo-3-fluoro-1H-pyrrole-2-carboxamide |
| Nitration | Nitric Acid/Sulfuric Acid | 1-Amino-3-fluoro-4-nitro-1H-pyrrole-2-carboxamide |
Modifications of the Carboxamide Moiety
The carboxamide group at the C2 position is a key functional handle for derivatization. Standard organic transformations can be employed to modify this moiety, leading to a variety of derivatives with different chemical properties. These modifications can alter the compound's solubility, polarity, and interaction with biological targets.
Studies on similar pyrrole-2-carboxamide scaffolds have demonstrated several successful modifications. nih.govacs.org These include hydrolysis to the corresponding carboxylic acid, dehydration to a nitrile, and conversion to esters or other amides via coupling reactions. acs.org For example, amide coupling using activating agents like 1-hydroxybenzotriazole (B26582) (HOBt) and BOP reagent is a common strategy. acs.org
Table 2: Derivatization Reactions of the Carboxamide Group
| Reaction Type | Reagents | Product |
|---|---|---|
| Hydrolysis | Aqueous Acid or Base (e.g., NaOH) | 1-Amino-3-fluoro-1H-pyrrole-2-carboxylic acid |
| Dehydration | Dehydrating agent (e.g., POCl₃) | 1-Amino-3-fluoro-1H-pyrrole-2-carbonitrile |
| Amide Coupling | R'NH₂, Coupling Agents (e.g., HOBt, BOP) | N-substituted-1-Amino-3-fluoro-1H-pyrrole-2-carboxamide |
| Esterification | Alcohol (R'OH), Acid catalyst | Alkyl 1-amino-3-fluoro-1H-pyrrole-2-carboxylate |
Reactions Involving the 1-Amino Group
The 1-amino (N-amino) group introduces a unique point of reactivity to the molecule. This hydrazine-like functionality can participate in a variety of transformations, distinct from the chemistry of the pyrrole ring itself or the carboxamide side chain.
Common reactions involving N-amino groups include acylation to form N-acylamino derivatives, condensation with aldehydes or ketones to yield N-imino compounds (Schiff bases), and diazotization followed by substitution. These transformations allow for the introduction of a wide range of substituents at the N1 position, significantly expanding the chemical diversity of the scaffold.
Table 3: Representative Reactions of the 1-Amino Group
| Reaction Type | Reagent | Product Structure |
|---|---|---|
| Acylation | Acyl chloride (RCOCl) or Anhydride | 1-(Acylamino)-3-fluoro-1H-pyrrole-2-carboxamide |
| Sulfonylation | Sulfonyl chloride (RSO₂Cl) | 1-(Sulfonamido)-3-fluoro-1H-pyrrole-2-carboxamide |
| Condensation | Aldehyde (RCHO) or Ketone (RCOR') | 1-(Alkylideneamino)-3-fluoro-1H-pyrrole-2-carboxamide |
Regioselective Transformations
Achieving regioselectivity is crucial when multiple reactive sites are present in a molecule. In this compound, the distinct nature of the pyrrole ring carbons (C4, C5), the carboxamide group, and the 1-amino group allows for selective transformations under controlled reaction conditions.
For instance, the conditions for electrophilic substitution on the pyrrole ring would typically not affect the carboxamide or the 1-amino group. Conversely, reactions tailored for the carboxamide, such as hydrolysis or amide coupling, can be performed without altering the pyrrole ring. The synthesis of specific fluoro-substituted 4-(dialkylamino)pyrrolo[2,3-d]pyrimidines highlights that regioselective reactions are key to building complex molecular architectures from such precursors. ebi.ac.uk The choice of reagents and reaction conditions (e.g., temperature, solvent, catalyst) determines which functional group reacts preferentially.
Synthesis of Pyrrole-Based Polycyclic and Fused Heterocyclic Systems (e.g., Pyrrolo[2,3-d]pyrimidines)
A significant application of 1-amino-pyrrole derivatives is their use as building blocks for the synthesis of fused heterocyclic systems, particularly pyrrolo[2,3-d]pyrimidines. nih.govnih.gov These bicyclic structures are of great interest as they are analogues of purines and often exhibit significant biological activity. nih.gov
The synthesis typically involves a cyclocondensation reaction between the 1-amino-pyrrole-2-carboxamide (or the corresponding nitrile) and a suitable C1 or C3 synthon. For example, reaction with formamide, orthoformates, or similar reagents can lead to the formation of the pyrimidine (B1678525) ring fused to the pyrrole core. The presence of the fluorine atom can influence the reaction conditions and the properties of the final fused product. ebi.ac.ukenamine.net
Table 4: Synthesis of Pyrrolo[2,3-d]pyrimidine Systems
| Reagent | Resulting Fused Ring System |
|---|---|
| Diethyl ethoxymethylenemalonate | 4-Oxo-pyrrolo[2,3-d]pyrimidine derivative |
| Formamide | 4-Amino-pyrrolo[2,3-d]pyrimidine |
| Carbon disulfide | 4-Thioxo-pyrrolo[2,3-d]pyrimidine derivative |
Development of Novel Derivatization Strategies
Ongoing research focuses on developing novel and more efficient strategies for the derivatization of heterocyclic scaffolds. For this compound, this includes the application of modern synthetic methodologies to expand the accessible chemical space.
One such approach is the "scaffold-hopping" strategy, where the core heterocyclic system is modified to create novel frameworks while retaining key pharmacophoric features. acs.org Furthermore, the use of transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, could be explored for the functionalization of the pyrrole ring, assuming a suitable handle (e.g., a bromo-substituent) is first introduced. chemicalbook.com The development of one-pot, multicomponent reactions starting from this scaffold also represents an efficient and atom-economical approach to generating libraries of diverse derivatives.
Biological and Biomedical Research Applications of 1 Amino 3 Fluoro 1h Pyrrole 2 Carboxamide and Its Analogues
Role as a Privileged Scaffold in Medicinal Chemistry
The 1H-pyrrole-2-carboxamide core is recognized as a "privileged scaffold" in medicinal chemistry. This designation is attributed to its ability to serve as a versatile template for the design of ligands that can interact with a variety of biological targets with high affinity. The pyrrole (B145914) framework is present in a wide array of natural products and has been extensively utilized in the synthesis of compounds for diverse therapeutic applications. bldpharm.com
The adaptability of the pyrrole ring allows for the introduction of various substituents at different positions, enabling the fine-tuning of physicochemical properties and biological activity. For instance, the 2-phenyl-1H-pyrrole-3-carboxamide scaffold has been successfully employed to develop inverse agonists for the 5-HT6 receptor, highlighting its potential in neurological drug discovery. nih.gov The inherent properties of the pyrrole nucleus, such as its aromaticity and hydrogen bonding capabilities, contribute to its effectiveness as a pharmacophore in many drug candidates. bldpharm.com
Antimicrobial Research
Analogues of 1-Amino-3-fluoro-1H-pyrrole-2-carboxamide have demonstrated significant potential in the field of antimicrobial research, with studies exploring their efficacy against a range of bacterial and fungal pathogens.
Antibacterial Activity and Mechanisms of Action
Pyrrole-2-carboxamide derivatives have been a subject of interest in the quest for new antibacterial agents. Research has shown that these compounds can exhibit potent activity against both Gram-positive and Gram-negative bacteria. biomedres.us For example, a series of 4-phenylpyrrole-2-carboxamide derivatives were synthesized and evaluated for their in vitro antibacterial activity, with some compounds showing promising minimum inhibitory concentrations (MICs) against Gram-negative strains. nih.gov
The mechanism of antibacterial action for some pyrrole derivatives has been linked to the inhibition of essential bacterial enzymes. For instance, certain pyrrole-benzamide derivatives have been identified as inhibitors of InhA, an enoyl-acyl carrier protein reductase crucial for mycolic acid biosynthesis in Mycobacterium tuberculosis. biomedres.us
| Compound/Analogue | Bacterial Strain | MIC (µg/mL) | Reference |
| 4-phenylpyrrole-2-carboxamide derivative 5c | E. coli | 6.05 | nih.gov |
| P. aeruginosa | 6.05 | nih.gov | |
| 4-phenylpyrrole-2-carboxamide derivative 5e | K. pneumoniae | 6.25 | nih.gov |
| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Staphylococcus aureus | > Ciprofloxacin (2 µg/mL) | biomedres.us |
Antifungal Activity and Mechanisms of Action
The antifungal potential of pyrrole-containing compounds is well-documented, with some derivatives showing efficacy against various fungal pathogens. biomedres.us The natural products pyrrolnitrin (B93353) and fludioxonil, which feature a pyrrole core, are known for their broad-spectrum antifungal activities. biomedres.us Synthetic pyrrole derivatives have also been investigated for their ability to combat fungal infections. For instance, certain fused pyrrole systems have demonstrated inhibitory effects against Candida albicans, Aspergillus fumigatus, and Fusarium oxysporum. biomedres.us
The mechanisms underlying the antifungal activity of pyrrole derivatives can vary. Some are known to interfere with cellular signaling pathways, while others may disrupt the integrity of the fungal cell membrane. The specific mechanisms for many newer synthetic analogues are still under active investigation.
Anti-tubercular Activity and Target Identification (e.g., MmpL3 Inhibition)
A particularly promising area of research for pyrrole-2-carboxamide analogues is in the development of new treatments for tuberculosis (TB), including drug-resistant strains. A significant number of these compounds have been identified as potent inhibitors of the Mycobacterium tuberculosis protein MmpL3 (Mycobacterial membrane protein Large 3). nih.govnih.gov MmpL3 is an essential transporter responsible for the export of trehalose (B1683222) monomycolate (TMM), a key precursor for the synthesis of mycolic acids, which are vital components of the mycobacterial cell wall. nih.govnih.gov Inhibition of MmpL3 disrupts the cell wall biosynthesis, leading to bacterial death. nih.gov
Structure-activity relationship (SAR) studies on pyrrole-2-carboxamides have revealed that modifications to the pyrrole ring and the carboxamide moiety can significantly impact anti-TB activity. For example, attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring has been shown to enhance activity. nih.gov
| Analogue Class | Target | Finding | Reference |
| Pyrrole-2-carboxamides | MmpL3 | Potent inhibitors of M. tuberculosis, with some compounds showing MIC values < 0.016 µg/mL. | nih.gov |
| Indole-2-carboxamides | MmpL3 | A related class of compounds that also show exceptional anti-tubercular activity through MmpL3 inhibition. |
Antiviral Research (e.g., Hepatitis B Virus Capsid Inhibition)
Analogues based on the pyrrole scaffold have emerged as a promising class of antiviral agents, particularly as inhibitors of the Hepatitis B Virus (HBV) capsid assembly. The HBV capsid, or core protein, plays a crucial role in multiple stages of the viral life cycle, including the encapsidation of the viral genome. nih.gov Molecules that can modulate the assembly of the capsid, known as capsid assembly modulators (CAMs), can disrupt viral replication.
Pyrrole-scaffold inhibitors have been identified as CAMs that can interfere with the normal formation of the HBV capsid. nih.gov Computational modeling and experimental studies have provided insights into the binding interactions between these inhibitors and the HBV core protein. These studies indicate that hydrophobic interactions are a major driving force for binding, and specific hydrogen bond interactions with key amino acid residues contribute to their potency. nih.gov
Antiproliferative and Anticancer Research
The pyrrole scaffold is also a valuable framework in the design of novel antiproliferative and anticancer agents. Various derivatives of pyrrole have been synthesized and evaluated for their ability to inhibit the growth of cancer cells. wikipedia.org For instance, a series of 3-amino-N-phenyl-1H-indazole-1-carboxamides, which can be considered structural analogues, have demonstrated significant antiproliferative activity against a panel of human cancer cell lines, with some compounds causing cell cycle arrest. wikipedia.org
The anticancer activity of pyrrole derivatives can be attributed to their interaction with various cellular targets involved in cancer progression. These can include protein kinases, which are often dysregulated in cancer. For example, some heterocyclic compounds containing a carboxamide moiety have been investigated as inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis.
Advanced Materials and Supramolecular Chemistry Perspectives of 1 Amino 3 Fluoro 1h Pyrrole 2 Carboxamide Derivatives
Applications in π-Electronic Systems
There is currently no available research data detailing the application of 1-Amino-3-fluoro-1H-pyrrole-2-carboxamide or its derivatives in π-electronic systems. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for applications in organic electronics, have not been reported. Consequently, its potential as a component in organic semiconductors, conductive polymers, or other π-conjugated materials is yet to be investigated.
Role as Building Blocks in Advanced Chemical Entities
Future Research Directions and Emerging Trends for 1 Amino 3 Fluoro 1h Pyrrole 2 Carboxamide
Development of Novel Synthetic Routes with Enhanced Sustainability
Future research will likely focus on developing more sustainable and efficient synthetic pathways for 1-Amino-3-fluoro-1H-pyrrole-2-carboxamide and its derivatives. Traditional methods for synthesizing complex heterocyclic compounds often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents. Green chemistry principles are increasingly being applied to address these challenges. nih.govsemanticscholar.orgconicet.gov.ar
Key areas of exploration will include:
Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times and improve yields for the synthesis of pyrrole-based compounds. nih.govnih.gov
Solvent-Free Reactions: Performing reactions without a solvent, or in greener solvents like water or ionic liquids, minimizes environmental impact. acs.orgacs.org The Paal-Knorr reaction, a classic method for pyrrole (B145914) synthesis, can be adapted to solvent- and catalyst-free conditions. acs.orgacs.org
Heterogeneous Catalysis: The use of recyclable solid catalysts can simplify product purification and reduce waste. nih.gov
Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and control over reaction parameters, making them an attractive option for industrial-scale synthesis.
| Strategy | Description | Potential Advantages |
|---|---|---|
| Microwave-Assisted Paal-Knorr Reaction | Condensation of a 1,4-dicarbonyl compound with an amine under microwave irradiation. | Reduced reaction times, higher yields, and energy efficiency. nih.gov |
| Ultrasound-Assisted Synthesis | Utilizing ultrasonic waves to accelerate the reaction rate. | Avoids the need for high temperatures and can improve yields. semanticscholar.org |
| Catalyst-Free Synthesis | Designing reaction pathways that do not require a catalyst. | Simplified purification, reduced cost, and avoids catalyst-related toxicity. acs.org |
Exploration of Untapped Biological Targets and Therapeutic Areas
The pyrrole scaffold is a common feature in many biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer, antimicrobial, and antiviral properties. nih.govresearchgate.net The specific substitutions on this compound suggest several promising avenues for therapeutic development.
Future research in this area will likely involve:
Kinase Inhibition: Many pyrrole derivatives are known to be potent kinase inhibitors, targeting enzymes like EGFR, VEGFR-2, and CDK2, which are crucial in cancer progression. tandfonline.comresearchgate.net The electronic properties of the fluorine atom could enhance binding affinity and selectivity for specific kinase targets.
Neurodegenerative Diseases: Pyrrole-based compounds are being investigated as multi-target agents for diseases like Alzheimer's, acting as inhibitors of enzymes such as monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE). nih.govnih.gov
Infectious Diseases: The pyrrole ring is a key component of some antimicrobial agents. nih.gov Further investigation could reveal activity against a range of bacterial and viral targets.
Advanced Computational Modeling for De Novo Design and Mechanism Prediction
Computational tools are becoming indispensable in modern drug discovery, enabling the rational design of new molecules and the prediction of their biological activity. For this compound, in silico methods will be crucial for:
Molecular Docking: Simulating the binding of the compound to the active sites of various biological targets can help identify potential mechanisms of action and guide the design of more potent derivatives. nih.govnih.gov
De Novo Design: Algorithms can be used to design novel compounds based on the this compound scaffold with optimized binding properties for a specific target.
ADMET Prediction: In silico models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new drug candidates, helping to identify potential liabilities early in the development process. nih.gov
Integration with Combinatorial Chemistry and High-Throughput Screening
Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds, which can then be tested for biological activity using high-throughput screening (HTS). This approach is well-suited for exploring the therapeutic potential of the this compound scaffold.
Future efforts in this direction will likely include:
Library Synthesis: The solution-phase synthesis of libraries of tricyclic pyrrole-2-carboxamides has been successfully demonstrated. researchgate.netacs.orgnih.gov Similar strategies can be employed to generate a diverse library of derivatives of this compound by varying the substituents at different positions of the pyrrole ring.
High-Throughput Screening: These libraries can be screened against a wide range of biological targets to identify "hit" compounds with promising activity.
Design of Multi-Target Directed Ligands
Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. Multi-target directed ligands (MTDLs) are single molecules designed to interact with multiple targets, potentially offering improved efficacy and reduced side effects compared to single-target drugs. nih.gov The pyrrole scaffold is a promising starting point for the design of MTDLs. nih.govnih.gov Research in this area could focus on designing derivatives of this compound that simultaneously inhibit, for example, both a kinase and a protein involved in apoptosis in cancer, or both MAO-B and AChE in Alzheimer's disease. nih.govnih.gov
Expansion into New Materials Science Applications
Beyond pharmaceuticals, pyrrole-containing compounds have significant applications in materials science, particularly in the field of conductive polymers. algoreducation.comgoogle.com Polypyrrole, a polymer of pyrrole, is known for its excellent electrical conductivity and environmental stability. mdpi.com
Future research could explore the use of this compound in:
Conductive Polymers: The fluorine and amino substituents could modulate the electronic properties of polypyrrole, leading to materials with tailored conductivity and stability.
Sensors: Pyrrole-based materials are used in the development of chemical sensors. The functional groups on this compound could provide specific binding sites for the detection of various analytes.
Porous Organic Polymers (POPs): Nitrogen-rich POPs based on pyrrole have shown potential for applications such as proton conduction at high temperatures. nih.gov The unique properties of the subject compound could be leveraged to create novel POPs with enhanced performance.
| Application Area | Potential Role of this compound | Key Properties to Investigate |
|---|---|---|
| Conductive Polymers | As a monomer for the synthesis of functionalized polypyrroles. | Electrical conductivity, thermal stability, and processability. mdpi.com |
| Chemical Sensors | As a recognition element for specific analytes. | Selectivity, sensitivity, and response time. |
| Energy Storage | In the development of electrode materials for batteries and supercapacitors. | Charge storage capacity, cycling stability, and rate capability. |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic route for 1-Amino-3-fluoro-1H-pyrrole-2-carboxamide?
- Methodological Answer : Begin with a fluorinated pyrrole precursor, such as ethyl 3-methyl-1H-pyrrole-2-carboxylate, and introduce the amino group via nucleophilic substitution or reductive amination. Monitor reaction progress using thin-layer chromatography (TLC) and optimize yields by varying reaction time, temperature, and catalysts (e.g., Pd/C for hydrogenation). For fluorination, use fluorinating agents like DAST or Selectfluor under inert conditions. Purify intermediates via column chromatography and confirm purity using -NMR (e.g., δ 12.52 ppm for NH protons) and LC-MS .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- -NMR : Identify NH protons (δ 12.5–12.8 ppm), aromatic protons (δ 6.3–7.5 ppm), and fluorine coupling patterns (e.g., splitting due to ) .
- -NMR : Confirm fluorine substitution at the 3-position (δ -120 to -160 ppm for aromatic fluorides) .
- IR Spectroscopy : Detect carbonyl (C=O) stretches at ~1680 cm and NH stretches at ~3300 cm .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., m/z 169.05 for [M+H]) .
Q. How can researchers address solubility challenges during biological assays?
- Methodological Answer : Test polar aprotic solvents (DMSO, DMF) for initial dissolution and dilute with aqueous buffers (e.g., PBS) to minimize solvent interference. For low solubility, employ co-solvents (e.g., PEG-400) or formulate as nanoparticles via solvent evaporation. Validate solubility profiles using dynamic light scattering (DLS) or UV-Vis spectroscopy .
Advanced Research Questions
Q. How do electronic effects of the fluorine substituent influence the reactivity of this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density distribution and identify reactive sites (e.g., carboxamide carbonyl vs. fluorinated pyrrole ring). Experimentally, compare reaction rates in nucleophilic acyl substitution (e.g., with Grignard reagents) against non-fluorinated analogs. Use cyclic voltammetry to assess redox behavior influenced by fluorine’s electron-withdrawing effect .
Q. What strategies resolve contradictions in reported -NMR data for fluorinated pyrrole derivatives?
- Methodological Answer :
- Solvent Effects : Re-run NMR in deuterated DMSO vs. CDCl3 to observe shifts in NH proton signals due to hydrogen bonding .
- Dynamic Exchange : For broadened peaks, conduct variable-temperature NMR to identify exchange processes (e.g., NH tautomerism).
- Stereochemical Confirmation : Use 2D NMR (COSY, NOESY) to assign coupling networks and verify regiochemistry .
Q. How can computational modeling predict the biological target interactions of this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses with putative targets (e.g., kinases or GPCRs). Validate with molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to assess binding stability.
- QSAR Modeling : Corrogate substituent effects (fluoro vs. methyl groups) on bioactivity using partial least squares (PLS) regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
